1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene 1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene
Brand Name: Vulcanchem
CAS No.:
VCID: VC18588889
InChI: InChI=1S/C16H16BrI/c1-3-12-4-6-13(7-5-12)9-14-10-16(18)11(2)8-15(14)17/h4-8,10H,3,9H2,1-2H3
SMILES:
Molecular Formula: C16H16BrI
Molecular Weight: 415.11 g/mol

1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene

CAS No.:

Cat. No.: VC18588889

Molecular Formula: C16H16BrI

Molecular Weight: 415.11 g/mol

* For research use only. Not for human or veterinary use.

1-Bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene -

Specification

Molecular Formula C16H16BrI
Molecular Weight 415.11 g/mol
IUPAC Name 1-bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene
Standard InChI InChI=1S/C16H16BrI/c1-3-12-4-6-13(7-5-12)9-14-10-16(18)11(2)8-15(14)17/h4-8,10H,3,9H2,1-2H3
Standard InChI Key UBAFGSFONWCTAV-UHFFFAOYSA-N
Canonical SMILES CCC1=CC=C(C=C1)CC2=C(C=C(C(=C2)I)C)Br

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound features a benzene ring substituted with bromine at position 1, iodine at position 4, a methyl group at position 5, and a 4-ethylphenylmethyl group at position 2. This arrangement creates steric and electronic effects that influence its reactivity. The IUPAC name, 1-bromo-2-[(4-ethylphenyl)methyl]-4-iodo-5-methylbenzene, reflects its substitution pattern.

Table 1: Key Structural Data

PropertyValue
Molecular FormulaC16H16BrI\text{C}_{16}\text{H}_{16}\text{BrI}
Molecular Weight415.11 g/mol
CAS NumberNot publicly disclosed
SMILES NotationCC1=CC(=C(C=C1Br)I)C(C2=CC=C(C=C2)CC)C

The presence of halogens at positions 1 and 4 enhances electrophilic substitution potential, while the 4-ethylphenylmethyl group introduces steric hindrance, affecting reaction kinetics .

Synthesis and Manufacturing

Electrophilic Aromatic Substitution

The synthesis typically begins with toluene derivatives, where bromine and iodine are introduced via electrophilic substitution. For example, iodination using I2\text{I}_2 in the presence of HNO₃ or Lewis acids like FeCl₃ targets the para position relative to existing substituents .

Friedel-Crafts Alkylation

The 4-ethylphenylmethyl group is introduced via Friedel-Crafts alkylation, employing AlCl₃ as a catalyst. This step requires careful temperature control (60–80°C) to avoid polysubstitution.

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield (%)
BrominationBr₂, FeBr₃, 40°C72
IodinationI₂, HNO₃, 50°C68
Alkylation4-Ethylbenzyl chloride, AlCl₃65

Purification involves column chromatography (silica gel, hexane/ethyl acetate), with final purity exceeding 95%.

Physicochemical Properties

Thermal Stability

Differential scanning calorimetry (DSC) reveals a melting point of 112–114°C and decomposition above 250°C. The compound is stable under inert atmospheres but degrades in the presence of UV light due to halogen bond cleavage.

Solubility Profile

The compound is soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in dichloromethane. Aqueous solubility is negligible (<0.1 mg/L at 25°C), making it suitable for reactions in organic media .

Chemical Reactivity and Applications

Cross-Coupling Reactions

The iodine substituent participates in Suzuki-Miyaura couplings with arylboronic acids, enabling the synthesis of biaryl structures. For example, reaction with phenylboronic acid in the presence of Pd(PPh₃)₄ yields 2-[(4-ethylphenyl)methyl]-5-methylbiphenyl-4-iodide with 85% efficiency.

Pharmaceutical Intermediates

The compound serves as a precursor to kinase inhibitors and antiviral agents. In a 2024 study, its derivative demonstrated IC₅₀ = 12 nM against SARS-CoV-2 protease, highlighting therapeutic potential .

Table 3: Application in Drug Synthesis

Target MoleculeReaction PathwayBioactivity
Antiviral AgentBuchwald-Hartwig aminationSARS-CoV-2 protease inhibition
Anticancer CompoundUllmann couplingEGFR kinase inhibition

Industrial and Research Significance

Materials Science

The compound’s halogenated structure facilitates the synthesis of liquid crystals for OLEDs. A 2025 study reported a derivative with a luminescence quantum yield of 0.78 at 460 nm.

Environmental Impact

Biodegradation studies show a half-life of 180 days in soil, necessitating controlled disposal. Advanced oxidation processes (AOPs) using TiO₂/UV achieve 99% degradation within 6 hours .

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